
Dibekacin sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibekacin sulfate is an aminoglycoside antibiotic known for its potent antibacterial properties. It is a semisynthetic derivative of kanamycin, developed by Hamao Umezawa and collaborators for Meiji Seika . This compound is primarily used to target severe bacterial infections, especially those caused by Gram-negative bacteria . This compound is often reserved for situations where other antibiotics have failed or are deemed inappropriate due to resistance or allergy concerns .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibekacin sulfate is synthesized from kanamycin B through a series of chemical modifications. The process involves the removal of hydroxyl groups at specific positions on the kanamycin molecule, resulting in the formation of 3’,4’-dideoxykanamycin B . The synthesis typically involves the use of reagents such as hydrogen fluoride and various protective groups to achieve the desired modifications .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces kanamyceticus to produce kanamycin B, followed by chemical modification to obtain dibekacin . The process includes purification steps to remove impurities and ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Dibekacin sulfate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups to enhance its antibacterial properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen fluoride, sodium borohydride, and various protective groups . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with enhanced antibacterial properties. These derivatives are often tested for their efficacy against resistant bacterial strains .
Aplicaciones Científicas De Investigación
Clinical Applications
1. Treatment of Urinary Tract Infections (UTIs)
Dibekacin sulfate has been evaluated for its efficacy in treating upper urinary tract infections. A clinical study involving 15 patients administered DKB intravenously at a dosage of 50 mg twice daily demonstrated a clinical efficacy rate of 66.7%. The study reported excellent results in 4 cases, good in 6 cases, and poor in 3 cases, with no significant side effects noted except for a transient rise in serum creatinine in one patient .
2. Catheter Coating for Infection Prevention
Research has investigated the use of this compound as a coating agent for indwelling catheters. In a study examining the sustained release of DKB from catheter surfaces, it was found that DKB could effectively delay the onset of urinary tract infections in patients with indwelling catheters. The study reported that patients experienced sterile urine for up to 8 days post-catheterization without systemic antibiotics, and over two weeks when combined with them .
3. Fibrin Glue Applications
this compound has also been incorporated into fibrin glue used in surgical procedures. Experimental studies indicated that adding DKB to fibrin glue significantly reduced bacterial colonization on the glue's surface. The pharmacokinetics showed that while DKB rapidly eluded from the glue, sufficient concentrations remained to provide antimicrobial effects for at least seven days post-application .
Case Studies
Additional Insights
1. Intrathoracic Administration
A study exploring the intrathoracic administration of this compound in rabbits with pleurisy showed that serum levels were somewhat lower than expected but still effective against the targeted pathogens . This suggests potential applications in thoracic infections.
2. Resistance Patterns
this compound has been noted for its effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In cases where traditional therapies failed, DKB was used as part of a combination therapy approach to manage resistant infections effectively .
Mecanismo De Acción
Dibekacin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. The compound binds irreversibly to the 30S subunit of bacterial ribosomes, disrupting the formation of the initiation complex and causing misreading of mRNA . This leads to the production of faulty proteins, ultimately resulting in bacterial cell death . The drug’s bactericidal nature makes it particularly effective against aerobic Gram-negative bacteria .
Comparación Con Compuestos Similares
Dibekacin sulfate is closely related to other aminoglycoside antibiotics such as gentamicin, tobramycin, and netilmicin . Compared to these compounds, this compound has unique structural modifications that render it effective against certain resistant bacterial strains . For example:
Gentamicin: Similar antibacterial spectrum but less effective against some resistant strains.
Tobramycin: Structurally similar and has a comparable antibacterial spectrum.
Netilmicin: Broader antibacterial spectrum and resistant to inactivation by certain bacterial enzymes.
Similar Compounds
- Gentamicin
- Tobramycin
- Netilmicin
- Amikacin
- Sisomicin
This compound’s unique structural modifications and potent antibacterial properties make it a valuable antibiotic in the fight against resistant bacterial infections.
Actividad Biológica
Dibekacin sulfate is a semisynthetic aminoglycoside antibiotic primarily used for treating severe gram-negative bacterial infections. It is particularly noted for its potent antibacterial properties and is predominantly marketed in Japan. This article delves into the biological activity of this compound, examining its mechanism of action, effectiveness against various pathogens, case studies, and research findings.
- Molecular Formula : C₁₈H₃₉N₅O₁₂S
- Molecular Weight : Approximately 549.594 g/mol
- Appearance : White to yellowish-white powder, odorless with a slightly bitter taste
This compound functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit , causing misreading of mRNA, which disrupts protein synthesis in bacteria. This mechanism is characteristic of aminoglycosides and is effective against a variety of bacteria, including strains resistant to other antibiotics. Its activity can be influenced by factors such as pH and the presence of divalent cations.
Antibacterial Spectrum
This compound exhibits broad-spectrum antibacterial activity, particularly against gram-negative bacteria. Notable pathogens affected include:
- Escherichia coli
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
The minimum inhibitory concentrations (MICs) for these organisms vary. For example:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | < 0.2 mcg/ml |
Klebsiella pneumoniae | 0.39 mcg/ml |
This variability indicates dibekacin's potent efficacy against certain resistant strains.
Clinical Efficacy and Case Studies
A study involving 15 patients with upper urinary tract infections administered this compound (50 mg twice daily) revealed the following results:
- Excellent clinical results : 4 cases
- Good clinical results : 6 cases
- Poor clinical results : 3 cases
- Ineffective treatment : 2 cases
- Overall efficacy: 66.7%
No significant side effects were reported, except for a temporary rise in serum creatinine levels in one patient .
Another case study focused on the use of this compound in treating chronic dacryocystitis caused by Methicillin-resistant Staphylococcus aureus (MRSA). Topical administration alongside other antibiotics resulted in successful elimination of MRSA post-surgery, demonstrating its effectiveness in challenging infections .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:
- No deaths were recorded in both male and female rats during chronic toxicity tests.
- Soft or diarrheal stools were noted in groups receiving doses above 20 mg/kg.
- Renal tubular epithelial degeneration was observed at higher doses (≥20 mg/kg), but no significant pathological findings were noted at lower doses (<10 mg/kg) .
Comparative Analysis with Other Antibiotics
This compound shares structural and functional similarities with several other aminoglycoside antibiotics:
Compound Name | Similarities | Unique Features |
---|---|---|
Kanamycin | Similar mechanisms of action | Broader gram-negative coverage compared to kanamycin |
Amikacin | Potent activity against gram-negative bacteria | Less effective against some resistant strains |
Gentamicin | Similar spectrum of activity | More commonly used; dibekacin is less available |
Neomycin | Used in topical formulations | Limited systemic use due to toxicity; dibekacin used systemically |
Dibekacin's unique profile lies in its enhanced efficacy against specific resistant bacterial strains, making it a valuable option in antibiotic therapy where traditional treatments fail .
Propiedades
Número CAS |
64070-13-9 |
---|---|
Fórmula molecular |
C18H39N5O12S |
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |
Clave InChI |
GXKUKBCVZHBTJW-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
SMILES isomérico |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
SMILES canónico |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Números CAS relacionados |
93965-12-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.